molecular formula C10H19N B2933744 4-Methyl-decahydroquinoline CAS No. 837365-31-8

4-Methyl-decahydroquinoline

Cat. No.: B2933744
CAS No.: 837365-31-8
M. Wt: 153.269
InChI Key: WPBVRISDNZUAEU-UHFFFAOYSA-N
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Description

4-Methyl-decahydroquinoline is a heterocyclic organic compound that belongs to the class of decahydroquinolines It is characterized by a quinoline ring system that is fully saturated, with a methyl group attached to the fourth carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-decahydroquinoline can be achieved through several methods. One common approach involves the catalytic hydrogenation of 4-methylquinoline. This process typically uses a platinum or palladium catalyst under high pressure and temperature conditions to fully saturate the quinoline ring.

Another method involves the reduction of 4-methyl-1,2,3,4-tetrahydroquinoline using a suitable reducing agent such as lithium aluminum hydride. This reaction is carried out in an inert atmosphere, usually under reflux conditions, to ensure complete reduction of the intermediate compound.

Industrial Production Methods

In an industrial setting, the production of this compound often employs continuous flow hydrogenation reactors. These reactors allow for the efficient and scalable hydrogenation of 4-methylquinoline using supported metal catalysts. The process parameters, such as temperature, pressure, and flow rates, are optimized to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-decahydroquinoline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form 4-methylquinoline using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Further reduction of this compound can lead to the formation of fully saturated derivatives.

    Substitution: The methyl group at the fourth position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in an inert atmosphere.

    Substitution: Alkyl halides or other electrophiles in the presence of a base.

Major Products

    Oxidation: 4-Methylquinoline.

    Reduction: Fully saturated derivatives of this compound.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

4-Methyl-decahydroquinoline has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Its structural similarity to natural alkaloids makes it a useful model compound for studying biological activity and interactions.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Methyl-decahydroquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

4-Methyl-decahydroquinoline can be compared with other similar compounds, such as:

    Decahydroquinoline: Lacks the methyl group at the fourth position, leading to different chemical and biological properties.

    4-Methylquinoline: Contains an unsaturated quinoline ring, resulting in different reactivity and applications.

    Tetrahydroquinoline: Partially saturated quinoline ring, with different chemical behavior and uses.

The uniqueness of this compound lies in its fully saturated ring system combined with the presence of a methyl group, which imparts specific chemical and biological properties that are distinct from its analogs.

Properties

IUPAC Name

4-methyl-1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N/c1-8-6-7-11-10-5-3-2-4-9(8)10/h8-11H,2-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPBVRISDNZUAEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCNC2C1CCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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